molecular formula W99 B1168352 Filgrastim CAS No. 121181-53-1

Filgrastim

Cat. No. B1168352
CAS RN: 121181-53-1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Filgrastim, a recombinant human granulocyte colony-stimulating factor (G-CSF), plays a crucial role in hematopoiesis by stimulating the proliferation, differentiation, and activation of neutrophil progenitor cells. It is identical to natural human G-CSF except for an N-terminal methionine residue and the absence of glycosylation. Its primary application has been in treating various neutropenic conditions, enhancing neutrophil recovery, and reducing morbidity in patients under chemotherapy or those with severe chronic neutropenia, including Kostmann's syndrome and cyclic neutropenia. The most common adverse effect noted is mild to moderate medullary bone pain, which can typically be managed with simple analgesics without discontinuing treatment (Frampton, Lee, & Faulds, 2012).

Synthesis Analysis

This compound synthesis involves recombinant DNA technology, where the human G-CSF gene is inserted into the appropriate expression vector and expressed in a bacterial system. This process yields a non-glycosylated protein, which is structurally similar to the natural human G-CSF except for the addition of an N-terminal methionine residue due to the expression in E. coli. This technological achievement has enabled the large-scale production of this compound for therapeutic use, demonstrating its critical role in supporting chemotherapy treatments and managing conditions of neutropenia (Welte et al., 1996).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the absence of glycosylation and the presence of an N-terminal methionine residue. These differences from endogenous G-CSF do not affect its biological activity. This compound binds to the G-CSF receptor on neutrophil progenitor cells, activating intracellular signaling pathways that promote cell proliferation, differentiation, and survival, essential for effective neutrophil production and function. The structural analysis of this compound has been crucial in understanding its interaction with the G-CSF receptor and its subsequent pharmacodynamic effects (Krzyzanski et al., 2010).

Chemical Reactions and Properties

This compound's primary chemical property is its ability to bind specifically to the G-CSF receptor, a process that is central to its mechanism of action. This interaction stimulates the JAK-STAT signaling pathway, leading to the transcription of genes involved in the proliferation and differentiation of neutrophils. The recombinant nature of this compound means that it is produced through a bacterial expression system, leading to a product that is not glycosylated, unlike the naturally occurring human G-CSF. This lack of glycosylation does not impact its biological efficacy but does distinguish it chemically from its endogenous counterpart.

Physical Properties Analysis

The physical properties of this compound, such as its solubility and stability, are influenced by its recombinant nature and the absence of glycosylation. This compound is formulated as a sterile, clear, colorless, preservative-free liquid for injection, demonstrating its solubility in aqueous solutions suitable for medical administration. Its stability is maintained under refrigeration, with a shelf life that ensures its efficacy over an extended period. The formulation and packaging of this compound are designed to maintain its physical integrity and biological activity until administration (Scaramuzza et al., 2012).

Scientific Research Applications

Hematopoietic Support in Chemotherapy

Filgrastim significantly reduces the incidence, duration, and severity of neutropenia in patients undergoing chemotherapy, notably for small-cell lung cancer. It lessens febrile neutropenia by 50% and reduces hospitalization rates and intravenous antibiotic requirements by 35% and 50%, respectively. This compound's role extends to enhancing the efficacy of standard intravenous antibiotic therapy in patients with established febrile neutropenia, potentially impacting overall treatment costs by decreasing hospital stay lengths. It supports dose-intensification of chemotherapy, offering modest increases in dose-intensity and/or dose-escalation of some standard-dose chemotherapy regimens. Particularly, this compound has shown utility as an adjunct to myeloablative chemotherapy followed by stem cell rescue with autologous bone marrow transplantation and/or peripheral blood progenitor cells, though its survival impact awaits further clinical study validation (Frampton, Lee, & Faulds, 1994).

Hematopoietic Stem Cell Mobilization

The mobilization of CD34+ cells using this compound and its biosimilars has been extensively evaluated, showing high similarity in pharmacokinetics and pharmacodynamics to the reference product Neupogen. This mobilization is crucial for both autologous and allogeneic hematopoietic stem cell transplantation (HSCT), with biosimilar this compound being recommended for peripheral blood progenitor cells' mobilization in healthy donors. The World Marrow Donor Association (WMDA) supports the use of this compound biosimilars for this purpose, provided they are approved by national and/or regional agencies, underlining its safety and efficacy comparable to the original biologic (Pahnke et al., 2018).

Support in Allogeneic HSCT for Myeloid Malignancies

In allogeneic HSCT, this compound accelerates neutrophil recovery, reducing the frequency and duration of febrile neutropenia episodes, infections, and hospitalization length. However, its direct survival benefit remains unproven, positioning it primarily as a supportive care measure. The administration of this compound post-allogeneic HSCT necessitates careful consideration of its impact on immune reconstitution and leukemic progression, especially in patients with chromosome 7 abnormalities (Battiwalla & McCarthy, 2009).

Clinical Safety and Efficacy of Biosimilars

The introduction of biosimilar this compound has prompted extensive analysis of its clinical safety and efficacy. Studies confirm that biosimilars have safety profiles similar to the original this compound, with no evidence of increased risk of antibody formation. These findings underscore the clinical effectiveness and safety of biosimilar this compound in daily practice, suggesting a pivotal role in reducing healthcare costs and enhancing treatment program sustainability (Abraham, Tharmarajah, & MacDonald, 2013).

Mechanism of Action

Target of Action

Filgrastim is a form of recombinant human granulocyte colony-stimulating factor (G-CSF) used to induce the production of granulocytes . It binds to the G-CSF receptor, which is primarily found on cells in the bone marrow . The primary targets of this compound are the neutrophils, a type of white blood cell that plays a crucial role in the body’s immune response .

Mode of Action

This compound mimics the biological actions of G-CSF to increase the levels of neutrophils in the blood . It stimulates the production, maturation, and activation of neutrophils, thereby increasing both their migration and cytotoxicity . This compound also controls the proliferation of committed progenitor cells and influences their maturation into mature neutrophils .

Biochemical Pathways

This compound acts on the granulocyte colony-stimulating factor (G-CSF) pathway. This pathway regulates the production and release of neutrophils from the bone marrow . This compound enhances functions such as phagocytosis, superoxide anion generation, chemiluminescence, bacterial killing, and antibody-dependent cell-mediated cytotoxicity (ADCC) .

Pharmacokinetics

This compound exhibits nonlinear pharmacokinetics. After subcutaneous administration, the maximum serum concentrations of this compound are achieved within 2 to 8 hours . The clearance of this compound decreases with increased dosing, suggesting that one of the clearance pathways for this compound is saturated at high serum concentrations .

Result of Action

The primary result of this compound’s action is an increase in the levels of neutrophils in the blood, which helps to lower the risk of infection after myelosuppressive therapy . It also has a number of therapeutic uses, including the management and prevention of infections and febrile neutropenia in patients receiving myelosuppressive chemotherapy or radiation therapy .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the route of administration (intravenous, subcutaneous) can impact the bioavailability of the drug . Additionally, the patient’s overall health status, including their renal function, can affect the drug’s pharmacokinetics

Safety and Hazards

Filgrastim may cause serious allergic reactions, including anaphylaxis, which can be life-threatening and requires immediate medical attention . The most commonly reported adverse event (AE) with this compound was bone pain .

Biochemical Analysis

Biochemical Properties

Filgrastim plays a crucial role in biochemical reactions by binding to the granulocyte colony-stimulating factor receptor (G-CSFR) on the surface of hematopoietic cells. This interaction triggers a cascade of intracellular signaling pathways that promote the proliferation, differentiation, and activation of neutrophil precursors. This compound interacts with various biomolecules, including enzymes and proteins involved in cell signaling, such as Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3). These interactions lead to the activation of transcription factors that regulate gene expression and cellular responses .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It primarily influences hematopoietic cells by promoting the proliferation and differentiation of neutrophil precursors in the bone marrow. Additionally, this compound enhances the function of mature neutrophils by increasing their phagocytic activity, chemotaxis, and oxidative burst. This compound also impacts cell signaling pathways, such as the JAK-STAT pathway, leading to changes in gene expression and cellular metabolism. These effects contribute to the overall enhancement of the immune response .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the granulocyte colony-stimulating factor receptor on the surface of target cells. This binding induces receptor dimerization and activation of associated Janus kinases, which phosphorylate and activate signal transducer and activator of transcription proteins. The activated STAT proteins translocate to the nucleus, where they regulate the expression of genes involved in cell proliferation, differentiation, and survival. This compound also modulates the activity of various enzymes and signaling molecules, contributing to its overall effects on hematopoietic cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is known to be stable under specific conditions, but it can degrade over time, leading to a reduction in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged stimulation of neutrophil production and enhanced immune responses. The stability and degradation of this compound can influence its efficacy and potency in laboratory experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively stimulate neutrophil production without causing significant adverse effects. At higher doses, this compound may induce toxic effects, such as splenomegaly and bone pain. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes. These dosage-dependent effects highlight the importance of optimizing this compound dosing regimens in clinical settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to hematopoiesis and immune responses. It interacts with enzymes and cofactors involved in cell signaling and gene expression, such as Janus kinase 2 and signal transducer and activator of transcription 3. This compound also affects metabolic flux and metabolite levels by modulating the activity of key enzymes and regulatory proteins. These interactions contribute to the overall regulation of hematopoietic cell function and immune responses .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily localized to the bone marrow, where it exerts its effects on hematopoietic cells. This compound can also be distributed to other tissues, such as the spleen and liver, where it may influence immune responses and cellular functions. The transport and distribution of this compound are critical for its therapeutic efficacy and overall biological activity .

Subcellular Localization

This compound is primarily localized to the cytoplasm and cell membrane of target cells. It interacts with specific receptors and signaling molecules, leading to its activation and subsequent cellular responses. This compound may also undergo post-translational modifications, such as phosphorylation, which can influence its subcellular localization and activity. These modifications and interactions contribute to the precise regulation of this compound’s effects on hematopoietic cells and immune responses .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Filgrastim involves the recombinant DNA technology to produce the protein. The gene encoding for Filgrastim is inserted into a host organism, such as E. coli, which then produces the protein through fermentation. The protein is then purified and formulated into the final drug product.", "Starting Materials": [ "E. coli bacteria", "Plasmid containing the gene for Filgrastim", "Culture media for bacterial growth", "Purification reagents" ], "Reaction": [ "1. Transformation of E. coli with the plasmid containing the gene for Filgrastim", "2. Culturing of transformed E. coli in culture media to allow for protein expression", "3. Harvesting of bacterial cells and lysis to release the protein", "4. Purification of the protein using chromatography techniques", "5. Formulation of the purified protein into the final drug product" ] }

CAS RN

121181-53-1

Molecular Formula

W99

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.